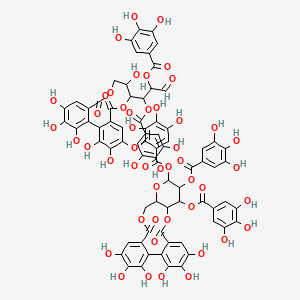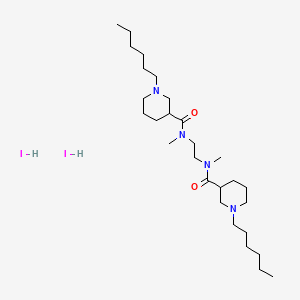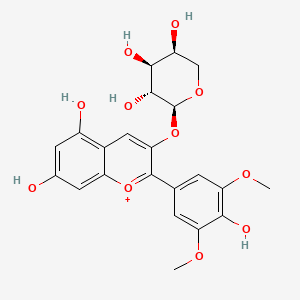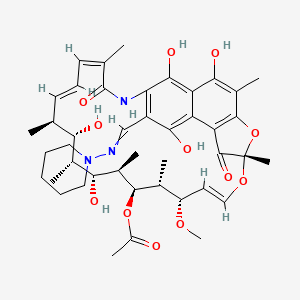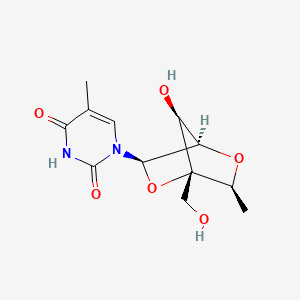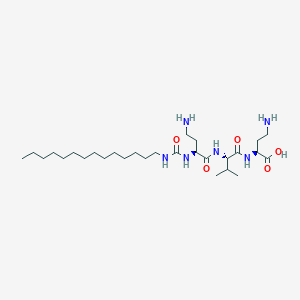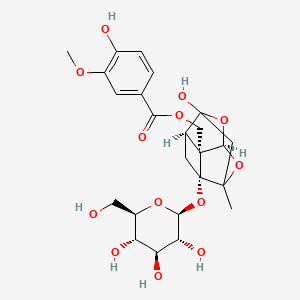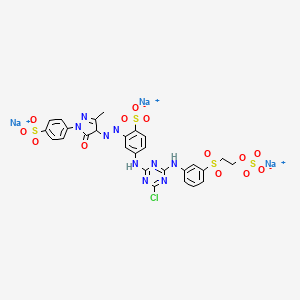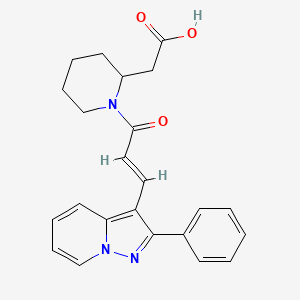
Wkr5EU6NQ3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Wkr5EU6NQ3 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones posteriores. Un método común implica la reacción de un derivado de piperidina con un compuesto de pirazolopiridina bajo condiciones controladas. La reacción típicamente requiere catalizadores y solventes específicos para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra optimizar las condiciones de reacción para maximizar la eficiencia y minimizar los residuos. Las técnicas avanzadas como los reactores de flujo continuo y los sistemas de síntesis automatizados se emplean a menudo para mejorar las tasas de producción y garantizar una calidad consistente .
Análisis De Reacciones Químicas
Tipos de Reacciones
Wkr5EU6NQ3 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando reactivos como permanganato de potasio o peróxido de hidrógeno bajo condiciones ácidas o básicas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Derivados halogenados con aminas en solventes polares.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Wkr5EU6NQ3 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas complejas.
Biología: Se investiga por su potencial como sonda bioquímica para estudiar procesos celulares.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo el cáncer y las condiciones inflamatorias.
Industria: Se utiliza en el desarrollo de materiales avanzados y productos químicos
Mecanismo De Acción
El mecanismo de acción de Wkr5EU6NQ3 involucra su interacción con objetivos moleculares específicos dentro de las células. El compuesto se une a ciertas proteínas o enzimas, modulando su actividad y desencadenando vías de señalización descendentes. Esto puede llevar a varios efectos biológicos, como la inhibición de la proliferación celular o la inducción de apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
FK-506: Otro compuesto con características estructurales similares pero diferentes actividades biológicas.
FK-228: Conocido por sus potentes propiedades anticancerígenas.
Análogos de FK-506: Varios análogos con modificaciones para mejorar propiedades específicas
Unicidad
Wkr5EU6NQ3 destaca por su combinación única de estructura química y actividad biológica. Su capacidad para interactuar con múltiples objetivos moleculares lo convierte en una herramienta versátil en la investigación científica y potenciales aplicaciones terapéuticas .
Propiedades
Número CAS |
143955-46-8 |
|---|---|
Fórmula molecular |
C23H23N3O3 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-[1-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enoyl]piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C23H23N3O3/c27-21(25-14-6-4-10-18(25)16-22(28)29)13-12-19-20-11-5-7-15-26(20)24-23(19)17-8-2-1-3-9-17/h1-3,5,7-9,11-13,15,18H,4,6,10,14,16H2,(H,28,29)/b13-12+ |
Clave InChI |
UWTYIJJJSYDUQM-OUKQBFOZSA-N |
SMILES isomérico |
C1CCN(C(C1)CC(=O)O)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
SMILES canónico |
C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


